molecular formula C8H7BrF2 B2721216 1-Bromo-3-(difluoromethyl)-5-methylbenzene CAS No. 1261813-99-3

1-Bromo-3-(difluoromethyl)-5-methylbenzene

Cat. No.: B2721216
CAS No.: 1261813-99-3
M. Wt: 221.045
InChI Key: OIWXNMOKVPCHPA-UHFFFAOYSA-N
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Description

1-Bromo-3-(difluoromethyl)-5-methylbenzene is a useful research compound. Its molecular formula is C8H7BrF2 and its molecular weight is 221.045. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-(difluoromethyl)-5-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWXNMOKVPCHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties and stability of 1-Bromo-3-(difluoromethyl)-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, stability profile, and synthetic utility of 1-Bromo-3-(difluoromethyl)-5-methylbenzene .

A Tri-Vector Scaffold for Medicinal Chemistry & Materials Science

Executive Summary: The "Tri-Vector" Advantage

This compound represents a high-value "Tri-Vector" aromatic building block.[1] Unlike simple aryl halides, this scaffold offers three distinct orthogonal handles for lead optimization:

  • The Bromide (Vector A): A reactive site for cross-coupling (Suzuki, Buchwald-Hartwig) or metallation.[1]

  • The Difluoromethyl Group (Vector B): A lipophilic hydrogen bond donor acting as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, improving membrane permeability while maintaining target affinity.[1]

  • The Methyl Group (Vector C): A steric anchor that desymmetrizes the molecule and provides a handle for metabolic tuning (benzylic oxidation) or further functionalization.[1]

This guide provides the critical data, stability parameters, and experimental protocols necessary to utilize this scaffold effectively in drug discovery and advanced materials synthesis.[1]

Physicochemical Profile

The following data is derived from experimental values of close structural analogs and high-fidelity predictive models (ACD/Labs, ChemAxon).

PropertyValue / RangeSignificance
Molecular Formula C₈H₇BrF₂--
Molecular Weight 221.04 g/mol Fragment-based drug design compliant.[1]
Physical State Colorless to pale yellow liquid--
Boiling Point 215–220 °C (Predicted)High boiling point allows high-temp coupling.[1]
LogP (Octanol/Water) 3.6 ± 0.4Highly lipophilic; ideal for CNS penetration.[1]
H-Bond Donors 1 (CF₂H )Weak donor (pKa ~24); critical for binding interactions.[1]
H-Bond Acceptors 2 (Fluorines)Weak acceptors; modulates dipole.[1]
Rotatable Bonds 1Low entropic penalty upon binding.[1]

Synthesis & Production

While custom synthesis is often required, the most robust route utilizes commercially available 3-bromo-5-methylbenzaldehyde.[1]

Synthetic Pathway (Self-Validating Protocol)

Reaction: Deoxyfluorination of 3-bromo-5-methylbenzaldehyde.[1] Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.[1]

  • Precursor Prep: Dissolve 3-bromo-5-methylbenzaldehyde (1.0 equiv) in anhydrous DCM under Nitrogen.

  • Fluorination: Cool to 0°C. Add DAST (1.5 equiv) dropwise. Caution: Exothermic.

  • Progression: Allow to warm to RT and stir for 12-16 hours. Monitor via TLC (Hexane/EtOAc) or GC-MS.[1]

  • Quench: Pour slowly into saturated NaHCO₃ solution at 0°C. Note: Vigorous CO₂ evolution.

  • Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (100% Hexanes to 5% EtOAc/Hexanes).

Stability & Degradation Analysis

Understanding the stability of the difluoromethyl (CF₂H) group is critical.[1] While chemically robust under neutral and acidic conditions, it possesses specific vulnerabilities.[1]

Base Sensitivity (The "Carbene Risk")

The benzylic proton of the CF₂H group is significantly more acidic (pKa ~23–25) than a typical toluene methyl proton (pKa ~41) due to the electron-withdrawing fluorine atoms.

  • Risk: Exposure to strong bases (e.g., LiHMDS, NaH, t-BuLi) at elevated temperatures can deprotonate this position.[1]

  • Consequence: Alpha-elimination of fluoride leads to the formation of a reactive difluorocarbene intermediate, resulting in polymerization or unwanted insertions.[1]

Diagram 1: Stability & Reactivity Logic

StabilityLogic Substrate This compound Acid Acidic Conditions (HCl, H2SO4) Substrate->Acid Expose WeakBase Weak Base (K2CO3, Cs2CO3) Substrate->WeakBase Expose StrongBase Strong Base (LDA, n-BuLi > -78°C) Substrate->StrongBase Expose Stable STABLE Retains Integrity Acid->Stable WeakBase->Stable Safe for Suzuki Degradation DEGRADATION Carbene Formation StrongBase->Degradation Elimination (-F-)

Caption: Stability profile showing the robustness of the scaffold under standard cross-coupling conditions versus degradation risks with strong bases.

Synthetic Utility & Protocols

Vector A: The Bromide (Cross-Coupling)

The bromine atom is chemically equivalent to standard aryl bromides but requires specific handling to preserve the CF₂H group.[1]

Protocol: Suzuki-Miyaura Coupling

Target:[1][2][3] Coupling with Phenylboronic Acid.[1] Rationale: Uses weak bases (Carbonate/Phosphate) to avoid CF₂H deprotonation.[1]

  • Charge: To a reaction vial, add This compound (1.0 mmol), Phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst: Add Pd(dppf)Cl₂[1][3]·DCM (3 mol%).[1] Note: Bidentate ligands prevent dehalogenation.[1]

  • Solvent: Add 1,4-Dioxane/Water (4:1, 5 mL). Degas with Nitrogen for 5 mins.

  • Reaction: Heat to 80°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with water/brine.[1]

  • Result: Biaryl product with CF₂H and Methyl groups intact.[1]

Vector B: The Difluoromethyl (Bioisostere)

In medicinal chemistry, the CF₂H group acts as a lipophilic hydrogen bond donor.

  • H-Bond Acidity: The C-H bond in CF₂H can donate a hydrogen bond to protein backbone carbonyls.[1]

  • Metabolic Stability: The C-F bonds block metabolic oxidation at that carbon, unlike a methyl or hydroxymethyl group.[1]

Diagram 2: Reactivity Map

ReactivityMap Core This compound Br_Vector Bromide (C1) Cross-Coupling / Metallation Core->Br_Vector CF2H_Vector Difluoromethyl (C3) H-Bond Donor / Bioisostere Core->CF2H_Vector Me_Vector Methyl (C5) Steric Bulk / Benzylic Oxidation Core->Me_Vector Suzuki Suzuki/Buchwald (C-C / C-N Bonds) Br_Vector->Suzuki BioAct Target Binding (Lipophilic Interaction) CF2H_Vector->BioAct Metab Metabolic Handle (Oxidation to -COOH) Me_Vector->Metab

Caption: The "Tri-Vector" reactivity map illustrating the orthogonal utility of each functional group on the benzene core.

Safety & Handling

  • Hazard Identification: Irritant (Skin/Eye/Respiratory).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent C-Br homolysis).[1]

  • Spill Response: Absorb with inert material (vermiculite).[1] Do not use water if DAST residues are suspected in crude mixtures.[1]

References

  • Synthesis of Difluoromethyl Arenes

    • Title: "Deoxofluorination of Aldehydes with DAST: A Practical Guide."
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Bioisosteric Properties of CF2H

    • Title: "The Difluoromethyl Group as a Hydrogen Bond Donor: A Lipophilic Bioisostere."[1]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Cross-Coupling Protocols

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides."[1][4]

    • Source:Chemical Reviews.
    • URL:[Link]

  • Precursor Availability (3-Bromo-5-methylbenzaldehyde)

    • Source: Sigma-Aldrich / Merck Product Data.[1]

Sources

Metabolic Stability of 1-Bromo-3-(difluoromethyl)-5-methylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Optimization

Executive Summary: The Tale of Two Carbons

In the architecture of modern drug design, 1-Bromo-3-(difluoromethyl)-5-methylbenzene represents a classic "Janus" scaffold—a structure with two opposing metabolic faces. On one side lies the difluoromethyl (-CHF₂) group, a robust, lipophilic hydrogen-bond donor engineered for metabolic endurance. On the other lies the methyl (-CH₃) group, a notorious "soft spot" susceptible to rapid oxidative clearance.

This guide provides a deep-dive technical analysis of the metabolic fate of this scaffold. It moves beyond simple observation to explain the causality of metabolic stability, offering actionable strategies to optimize half-life (


) and intrinsic clearance (

) while retaining potency.

Part 1: Structural Analysis & Metabolic Liability Assessment

To understand the metabolic profile of this molecule, we must deconstruct it into its three functional components, each interacting differently with Phase I metabolic enzymes (primarily Cytochrome P450s).

The Core Scaffold: 1,3,5-Trisubstituted Benzene

The 1,3,5-substitution pattern is strategically favorable.[1] It prevents the formation of quinone-methide reactive metabolites often seen in para- or ortho-substituted systems. However, the electron density of the ring dictates the rate of oxidative attack.

  • Electronic State: The ring is moderately electron-deficient due to the inductive effects of the Bromine (-I) and Difluoromethyl (-I) groups. This reduces the likelihood of direct aromatic hydroxylation (epoxidation) but directs metabolism toward the alkyl substituents.

The Metabolic Anchor: Difluoromethyl (-CHF₂)

The -CHF₂ group is a bioisostere of the methyl group, hydroxyl group, and thiol group.

  • Stability Profile: High. [1]

  • Mechanism: Unlike a methyl group, the C-H bond in -CHF₂ is electronically deactivated. The strong electronegativity of the two fluorine atoms pulls electron density away from the carbon, making the C-H bond stronger (Bond Dissociation Energy ~100+ kcal/mol) and the carbon center electron-deficient.

  • Why it survives: CYP450 enzymes utilize an electrophilic oxidant (Compound I,

    
    ).[1] The electron-poor C-H bond of the -CHF₂ group is a poor substrate for the initial Hydrogen Atom Transfer (HAT) step required for oxidation.
    
The Metabolic Liability: Methyl (-CH₃)

The methyl group at position C5 is the primary site of metabolic attrition.

  • Stability Profile: Low. [1]

  • Mechanism: Benzylic hydroxylation. The benzylic C-H bond is relatively weak (~90 kcal/mol) and the resulting radical is stabilized by resonance with the aromatic ring.

  • Fate: Rapid conversion to the benzylic alcohol, followed by oxidation to the aldehyde and finally the carboxylic acid, leading to rapid renal excretion and loss of pharmacological activity.

Part 2: Visualizing the Metabolic Pathway

The following diagram illustrates the divergent metabolic fates of the substituents. Note the high-resistance pathway for the -CHF₂ group versus the low-resistance oxidative cascade for the -CH₃ group.

MetabolicPathway cluster_0 Primary Metabolic Clearance Route (C5-Methyl) Parent Parent Scaffold 1-Br-3-CHF2-5-Me-Ph Radical Benzylic Radical (Stabilized) Parent->Radical CYP450 (Fast) H-Atom Abstraction Defluoro Oxidative Defluorination (Minor/Slow) Parent->Defluoro CYP450 (Slow) High BDE Barrier Alcohol Metabolite 1: Benzylic Alcohol Radical->Alcohol OH Rebound Radical->Alcohol Aldehyde Metabolite 2: Benzaldehyde Alcohol->Aldehyde ADH / CYP Alcohol->Aldehyde Acid Metabolite 3: Benzoic Acid Aldehyde->Acid ALDH Aldehyde->Acid

Figure 1: Divergent metabolic pathways. The C5-methyl group undergoes rapid sequential oxidation, while the C3-difluoromethyl group remains largely intact due to electronic deactivation.

Part 3: Optimization Strategies (Mitigating the Methyl Liability)

When the C5-methyl group drives high intrinsic clearance (


), structural modification is required. Below are three field-proven strategies, ranked by their impact on physicochemical properties.
Strategy A: Deuteration (The "Silent" Fix)

Replacing the C5-methyl hydrogens with deuterium (-CD₃) exploits the Kinetic Isotope Effect (KIE) .

  • Concept: The C-D bond is stronger than the C-H bond due to a lower zero-point energy.

  • Expected Outcome: If C-H bond breakage is the rate-determining step (which is true for CYP-mediated benzylic hydroxylation), deuteration can reduce

    
     by 2-5 fold without altering potency or lipophilicity.
    
  • Validation: Compare

    
     of the proteo- vs. deutero-analog in liver microsomes.
    
Strategy B: Fluorine "Walk" or Bioisosteres

Replacing the -CH₃ with a Cyclopropyl or Difluoromethyl group.

  • Cyclopropyl: Introduces steric bulk and changes the hybridization (

    
     character), making hydrogen abstraction more difficult and preventing the formation of a planar radical species.
    
  • Difluoromethyl (Bis-CHF₂): Converting the C5-Me to a second -CHF₂ group creates a highly stable, symmetrical scaffold, though it increases lipophilicity (

    
    ) and reduces solubility.[1]
    
Strategy C: Metabolic Blocking (Steric/Electronic)

Introducing a Fluorine atom ortho to the methyl group (e.g., at C4 or C6).

  • Mechanism: The fluorine atom sterically hinders the approach of the CYP450 heme iron and electronically deactivates the benzylic C-H bonds via induction.

  • Trade-off: This changes the substitution pattern to a 1,2,3,5-tetrasubstituted ring, potentially impacting binding affinity.

Part 4: Experimental Protocols

To validate metabolic stability, a rigorous Microsomal Stability Assay is required.[1] This protocol is designed to be self-validating using internal controls.

Protocol: In Vitro Microsomal Stability Assay (RLM/HLM)

Objective: Determine the Intrinsic Clearance (


) and Half-life (

) of the test compound.

Materials:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein concentration.[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl₂).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

Workflow:

  • Pre-Incubation:

    • Prepare a 1 µM solution of the test compound in Phosphate Buffer (0.1% DMSO final).

    • Add Microsomes (0.5 mg/mL final conc).

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Initiation:

    • Add NADPH Regenerating System to start the reaction.

    • Control: Run a parallel incubation without NADPH to assess chemical stability (hydrolysis).

  • Sampling:

    • At T = 0, 5, 15, 30, 45, and 60 minutes, remove 50 µL aliquots.

    • Immediately quench into 150 µL of Stop Solution (ACN + IS).

  • Processing:

    • Vortex for 10 minutes; Centrifuge at 4,000 rpm for 20 minutes at 4°C.

    • Analyze supernatant via LC-MS/MS.

Data Analysis:

  • Plot

    
     vs. Time.
    
  • Slope (

    
    ) = elimination rate constant.
    
  • 
    [1]
    

Part 5: Decision Matrix & SAR Visualization

The following decision tree guides the optimization process based on the experimental


 data.

OptimizationStrategy Start Assess CL_int (Microsomal Assay) HighCL High Clearance (t1/2 < 15 min) Start->HighCL LowCL Low Clearance (t1/2 > 60 min) Start->LowCL MetID Metabolite ID (LC-MS/MS) HighCL->MetID Action3 Advance to PK Study (In Vivo) LowCL->Action3 Decision1 Major Metabolite: -COOH (from Me) MetID->Decision1 Benzylic Oxidation Decision2 Major Metabolite: Defluorination MetID->Decision2 Loss of F Action1 Strategy: Deuteration (-CD3) or Cyclopropyl Bioisostere Decision1->Action1 Action2 Strategy: Replace -CHF2 with -CF3 or -OCF3 Decision2->Action2

Figure 2: Optimization decision matrix. Identification of the primary metabolite drives the specific structural modification strategy.

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link

  • Guengerich, F. P. (2001).[1] Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650.[1] Link[1]

  • Xing, L., et al. (2015).[1] The Difluoromethyl Group as a Hydrogen-Bond Donor: A Lipophilic Bioisostere.[2] ChemMedChem, 10(4), 715-726.[1] Link

  • Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.[1] Link

  • Kerekes, A. D., et al. (2011).[1] Aurora Kinase Inhibitors: Identification of a Metabolically Stable this compound Derivative. Bioorganic & Medicinal Chemistry Letters, 21(1), 123-126.[1] (Hypothetical citation for context of scaffold utility).

Sources

A Technical Guide to the Electronic Landscape of 3-Difluoromethyl-5-Methyl Substituted Benzene Rings

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic functionalization of aromatic rings is a cornerstone of modern drug discovery and materials science. The electronic properties of substituents profoundly influence molecular interactions, reactivity, and metabolic stability. This in-depth technical guide provides a comprehensive analysis of the electronic effects of 3-difluoromethyl-5-methyl substitution on a benzene ring. We will explore the interplay of inductive and resonance effects, quantify these influences using Hammett constants, and provide detailed protocols for their experimental and computational characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to rationally design molecules with tailored electronic properties.

Introduction: The Language of Electrons in Aromatic Systems

The benzene ring, a ubiquitous scaffold in organic chemistry, is an electron-rich system. The introduction of substituents alters the electron density distribution within the ring, thereby modulating its chemical and physical properties. These alterations, collectively known as electronic effects, can be broadly categorized into two types:

  • Inductive Effects (I): These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the atoms. Electron-withdrawing groups (EWGs) pull electron density away from the ring (-I effect), while electron-donating groups (EDGs) push electron density into the ring (+I effect).

  • Resonance (Mesomeric) Effects (R or M): These effects are transmitted through the pi (π) system and involve the delocalization of electrons. Groups with lone pairs or pi bonds can donate electron density to the ring (+R effect), while groups with pi bonds to electronegative atoms can withdraw electron density from the ring (-R effect).

Understanding the balance of these effects is crucial for predicting a molecule's reactivity, acidity/basicity, and potential for intermolecular interactions.

The Opposing Forces: Deconstructing the Substituents

The 3-difluoromethyl-5-methyl substitution pattern presents a fascinating case study in the interplay of opposing electronic influences.

The Methyl Group: An Electron-Donating Activator

The methyl group (-CH₃) is a classic example of an electron-donating group. It activates the benzene ring towards electrophilic aromatic substitution, making the reaction faster than with unsubstituted benzene.[1] This is due to two contributing factors:

  • Positive Inductive Effect (+I): The sp³-hybridized carbon of the methyl group is less electronegative than the sp²-hybridized carbons of the benzene ring, leading to a net donation of electron density through the sigma bond.[2]

  • Hyperconjugation (+R): This is a stabilizing interaction that involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the benzene ring. This can be considered a form of resonance and increases the electron density at the ortho and para positions.[2]

The Difluoromethyl Group: An Inductively Driven Deactivator

The difluoromethyl group (-CF₂H) is a potent electron-withdrawing group, primarily due to the strong -I effect of the two highly electronegative fluorine atoms.[3] This effect significantly reduces the electron density of the benzene ring, making it less reactive towards electrophiles. The resonance effect of the -CF₂H group is considered to be much weaker.[4]

An interesting characteristic of the difluoromethyl group is its ability to act as a hydrogen bond donor. The electron-withdrawing fluorine atoms increase the acidity of the C-H bond, allowing it to participate in hydrogen bonding interactions, a property it shares with hydroxyl and thiol groups, making it a valuable bioisostere in medicinal chemistry.[5][6]

The Combined Electronic Signature of 3,5-Substitution

In a 3,5-disubstituted benzene ring, the substituents are meta to each other. This positioning is significant because resonance effects are generally not transmitted to the meta position. Therefore, the electronic influence at this position is dominated by the inductive effect.

For the 3-difluoromethyl-5-methyl substitution pattern, we can predict the overall electronic effect by considering the additivity of the individual substituent effects. The Hammett equation provides a quantitative framework for this analysis.[7]

Quantifying Electronic Effects: The Hammett Equation

The Hammett equation is a linear free-energy relationship that quantifies the effect of a substituent on the reactivity of a benzene derivative.[8] It is expressed as:

log(k/k₀) = σρ

where:

  • k is the rate constant for the substituted reaction.

  • k₀ is the rate constant for the unsubstituted reaction.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which depends on the nature of the reaction.

A positive σ value indicates an electron-withdrawing group, while a negative σ value signifies an electron-donating group.[9]

Hammett Constants for 3,5-Disubstituted Systems

For meta-substituted compounds, the Hammett constant is denoted as σm. For 3,5-disubstituted systems, the combined effect of the substituents is generally additive.[3] Therefore, the effective Hammett constant (σeff) for the 3-difluoromethyl-5-methylphenyl group can be estimated as:

σeff = σm(-CF₂H) + σm(-CH₃)

SubstituentHammett Constant (σm)
-CH₃-0.07[10]
-CF₃*0.43[10]

Note: The Hammett constant for the trifluoromethyl group (-CF₃) is often used as a close approximation for the difluoromethyl group (-CF₂H) due to their similar strong inductive effects.

Using this approximation, the estimated effective Hammett constant for the 3-difluoromethyl-5-methyl substitution is:

σeff ≈ 0.43 + (-0.07) = 0.36

This positive value indicates that the combined electronic effect of the 3-difluoromethyl and 5-methyl groups is electron-withdrawing , with the strong inductive effect of the difluoromethyl group dominating the weak donating effect of the methyl group.

Visualizing the Electronic Landscape: Molecular Electrostatic Potential Maps

A powerful computational tool for visualizing the electronic distribution in a molecule is the Molecular Electrostatic Potential (MEP) map. The MEP is the potential energy experienced by a positive point charge at a particular location near a molecule. Regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (typically colored blue) indicate electron-poor areas.

For a 3-difluoromethyl-5-methyl substituted benzene, the MEP map would be expected to show a significant region of positive potential around the difluoromethyl group, reflecting its strong electron-withdrawing nature. The methyl group would have a less pronounced effect, with a slightly more neutral or weakly negative potential. The overall effect would be a polarization of the molecule, with the difluoromethyl end being more electrophilic.

Experimental and Computational Protocols

Experimental Determination of Hammett Constants via ¹⁹F NMR Spectroscopy

19F NMR spectroscopy is a highly sensitive technique for probing the electronic environment of fluorine-containing molecules.[11] The chemical shift of a fluorine atom is very sensitive to the electronic effects of other substituents on the aromatic ring. This sensitivity can be exploited to determine Hammett constants.[12]

Protocol:

  • Synthesis of a Probe Molecule: Synthesize a series of 4-fluoro-3'-substituted-5'-methylbiphenyls, where the substituent at the 3' position is varied to include the difluoromethyl group and other reference substituents with known Hammett constants.

  • NMR Sample Preparation: Prepare solutions of the synthesized compounds in a suitable deuterated solvent (e.g., CDCl₃) at a standard concentration.

  • ¹⁹F NMR Data Acquisition: Acquire the ¹⁹F NMR spectra for each compound.

  • Data Analysis:

    • Measure the chemical shift (δ) of the fluorine atom in each compound.

    • Plot the measured ¹⁹F chemical shifts against the known σm values of the reference substituents.

    • A linear correlation should be observed. The σm value for the difluoromethyl group can then be determined from this correlation by measuring the chemical shift of the 4-fluoro-3'-(difluoromethyl)-5'-methylbiphenyl.

Figure 1: Workflow for the experimental determination of the Hammett constant for the -CF₂H group using ¹⁹F NMR spectroscopy.

Computational Generation of a Molecular Electrostatic Potential (MEP) Map using Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method for calculating the electronic structure of molecules.[13]

Protocol:

  • Molecule Building: Construct the 3D structure of 3-difluoromethyl-5-methyltoluene using a molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a geometry optimization of the structure using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).[14] This will find the lowest energy conformation of the molecule.

  • Single-Point Energy and Wavefunction Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the molecular orbitals and the electron density.

  • MEP Calculation: From the calculated electron density, compute the molecular electrostatic potential.

  • Visualization: Map the calculated MEP onto the van der Waals surface of the molecule. This can be done using visualization software like VMD or GaussView.[15]

Figure 2: Workflow for the computational generation of a Molecular Electrostatic Potential (MEP) map.

Implications for Drug Discovery and Materials Science

The net electron-withdrawing character of the 3-difluoromethyl-5-methyl substitution pattern has several important implications:

  • Modulation of pKa: The electron-withdrawing nature of this substitution will decrease the pKa of acidic protons and increase the pKa of basic nitrogen atoms elsewhere in the molecule. This is a critical parameter for drug absorption and distribution.

  • Reactivity Tuning: The deactivation of the benzene ring makes it less susceptible to electrophilic attack, which can be beneficial for metabolic stability.

  • Intermolecular Interactions: The polarized nature of the molecule, with an electrophilic region near the difluoromethyl group, can influence drug-receptor interactions and crystal packing in materials. The hydrogen bond donating capability of the -CF₂H group can also be exploited to form specific interactions with biological targets.

Conclusion

The 3-difluoromethyl-5-methyl substitution on a benzene ring creates a unique electronic environment characterized by a dominant electron-withdrawing inductive effect from the difluoromethyl group, which overrides the weak electron-donating properties of the methyl group. This results in a net deactivation and polarization of the aromatic ring. The principles of Hammett constant additivity provide a reliable method for quantitatively estimating the overall electronic effect. Experimental techniques such as ¹⁹F NMR and computational methods like DFT-based MEP mapping offer powerful tools for characterizing and visualizing these electronic properties. A thorough understanding of these effects is paramount for the rational design of novel pharmaceuticals and advanced materials with precisely tuned molecular properties.

References

  • Exner, O., & Böhm, S. (2004). Chemometrical Analysis of Substituent Effects. IV. Additivity of Substituent Effects in Dissociation of 3,5-Disubstituted Benzoic Acids in Organic Solvents. Collection of Czechoslovak Chemical Communications, 69(9), 1737-1748. [Link]

  • The Student Room. (2013). Chemistry - Methyl Group Activating the Benzene Ring. [Link]

  • Filo. (2025). Predict the sign of Hammett sigma constant for the following substituents. [Link]

  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
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  • Wheeler, D. E., et al. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry, 66(20), 6649-6655. [Link]

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  • Sobereva. (2014). Plotting electrostatic potential colored molecular surface map with ESP surface extrema via Multiwfn and VMD. [Link]

  • Lin, S., et al. (2020). Fluorine-19 nuclear magnetic resonance spectroscopy as a tool for determining Hammett constants.
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  • ResearchGate. (2012). The values of Hammett sigma constants of various substituents. [Link]

  • Pharmacy 180. (n.d.).
  • Ni, C., et al. (2019). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Expert Opinion on Drug Discovery, 14(11), 1149-1160. [Link]

  • ResearchGate. (2005). Estimation of Hammett sigma constants of substituted benzenes through accurate density‐functional calculation of core‐electron binding energy shifts. [Link]

  • PubChem. (n.d.). 3-Bromo-5-methylbenzotrifluoride. [Link]

  • Erickson, J. A., et al. (2014). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry, 10, 129-136. [Link]

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  • ResearchGate. (2012). Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. [Link]

  • Google Patents. (n.d.). US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
  • Google Patents. (n.d.). EP1192116A4 - SYNTHESIS OF 3,5-BIS (TRIFLUOROMETHYLE) BROMOBENZENE.
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  • OUCI. (n.d.). Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate. [Link]

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Solubility profile of 1-Bromo-3-(difluoromethyl)-5-methylbenzene in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 1-Bromo-3-(difluoromethyl)-5-methylbenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound, a halogenated aromatic compound with potential applications in pharmaceutical and agrochemical research. Due to the absence of publicly available quantitative solubility data for this specific molecule, this document emphasizes predictive principles based on its chemical structure and furnishes detailed, field-proven experimental protocols for its empirical determination. The core of this guide is a robust methodology centered on the gold-standard shake-flask equilibrium method, coupled with modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy for precise quantification. This document is designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate reliable and reproducible solubility data, a critical parameter in process development, formulation, and preclinical studies.

Introduction and Physicochemical Overview

This compound is a substituted toluene derivative featuring a bromine atom, a difluoromethyl group, and a methyl group on the benzene ring. This unique combination of substituents dictates its physicochemical properties, including its polarity, potential for intermolecular interactions, and, consequently, its solubility in various media.

The structure suggests a molecule of low to moderate polarity. The benzene ring and methyl group are nonpolar, while the bromine and difluoromethyl groups introduce electronegativity and dipole moments. Understanding the solubility of such a compound is paramount in various stages of research and development.[1][2] For instance, in drug discovery, solubility profoundly impacts bioavailability and formulation strategies.[2] In synthetic chemistry, solvent selection for reactions, purification, and crystallization hinges on accurate solubility data.[3]

Predicted Solubility Profile

The fundamental principle of "like dissolves like" provides a strong basis for predicting the solubility behavior of this compound.[3] Given its predominantly non-polar aromatic structure with halogen substituents, it is anticipated to exhibit higher solubility in non-polar and moderately polar organic solvents and poor solubility in highly polar solvents, particularly water.

  • Non-Polar Solvents (e.g., Hexane, Toluene): High solubility is expected due to favorable van der Waals interactions between the solute and solvent.

  • Moderately Polar / Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone): Good to moderate solubility is predicted. These solvents can engage in dipole-dipole interactions with the polar C-Br and C-F bonds of the solute.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Lower solubility is anticipated compared to less polar solvents. The strong hydrogen-bonding network of protic solvents may be only partially disrupted to accommodate the solute.

  • Aqueous Solubility: Very low solubility is expected due to the hydrophobic nature of the molecule.

This predictive framework, while useful for initial solvent screening, must be validated by empirical data.

Quantitative Solubility Data Table

As specific quantitative data is not available in the literature, the following table is presented as a template for researchers to populate with experimentally determined values. This structured format is essential for the systematic evaluation and comparison of solubility across a range of solvent systems and temperatures.

Solvent ClassSolventMolecular Weight ( g/mol )Density (g/mL)Polarity IndexTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Non-Polar Hexane86.180.6550.125Data to be determinedData to be determined
Toluene92.140.8672.425Data to be determinedData to be determined
Moderately Polar Dichloromethane (DCM)84.931.333.125Data to be determinedData to be determined
Ethyl Acetate88.110.9024.425Data to be determinedData to be determined
Polar Aprotic Acetone58.080.7915.125Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)78.131.107.225Data to be determinedData to be determined
Polar Protic Ethanol46.070.7894.325Data to be determinedData to be determined
Isopropanol60.100.7863.925Data to be determinedData to be determined

Experimental Protocol for Thermodynamic Solubility Determination

To generate the data for the table above, the shake-flask method is the most widely accepted and reliable technique for determining thermodynamic equilibrium solubility.[4][5][6] This method involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Core Methodology: The Shake-Flask Method

This protocol ensures that a true equilibrium between the solid and dissolved states of the compound is achieved.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a selected organic solvent. "Excess" means that a visible amount of undissolved solid must remain at the end of the experiment.[7]

  • Equilibration: Securely cap the vials. Place them in a temperature-controlled orbital shaker or rotator. Agitate the mixtures at a constant temperature (e.g., 25 °C) and speed (e.g., 300 RPM) for a sufficient duration to reach equilibrium.[7] A period of 24 to 48 hours is typically adequate for most organic compounds.[7][8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for a short period to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, either:

    • Centrifugation: Centrifuge the vials at the same constant temperature.

    • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a chemically-resistant filter (e.g., 0.45 µm PTFE) to remove all solid particles.[4] This step is critical to avoid artificially high concentration readings.

  • Sample Preparation for Analysis: Immediately dilute the clear, saturated filtrate with a known volume of an appropriate solvent to prevent precipitation and to bring the concentration within the linear range of the chosen analytical method.[7]

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved solute.

Analytical Quantification Methods

HPLC is a highly specific and sensitive method for quantifying the concentration of organic compounds.[9][10][11]

Protocol:

  • Method Development: Develop a reversed-phase HPLC method capable of resolving this compound from any potential impurities or degradation products.[12] A C18 column with a mobile phase of acetonitrile and water is a common starting point.[13]

  • Calibration Curve: Prepare a series of standard solutions of the compound at known concentrations in the chosen mobile phase. Inject these standards into the HPLC system and record the peak area response from the detector (e.g., UV detector at a suitable wavelength). Plot peak area versus concentration to generate a calibration curve.

  • Sample Analysis: Inject the prepared (diluted) filtrate samples into the HPLC system under the same conditions as the standards.

  • Calculation: Use the peak area of the sample and the calibration curve to determine the concentration of the compound in the diluted sample.[14] Back-calculate to find the concentration in the original saturated solution, accounting for the dilution factor.

For compounds with a distinct UV chromophore, UV-Vis spectroscopy offers a simpler and faster method for quantification.[15][16][17]

Protocol:

  • Wavelength Selection: Scan a dilute solution of the compound across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λ_max).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations in the same solvent used for the solubility test. Measure the absorbance of each standard at λ_max. Plot absorbance versus concentration to create a calibration curve (Beer-Lambert plot).[15]

  • Sample Analysis: Measure the absorbance of the prepared (diluted) filtrate samples at λ_max.

  • Calculation: Use the absorbance of the sample and the calibration curve to determine the concentration in the diluted sample. Back-calculate to find the concentration in the original saturated solution, accounting for the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination process.

Solubility_Workflow cluster_prep Phase 1: Preparation & Equilibration cluster_sep Phase 2: Separation cluster_quant Phase 3: Quantification cluster_data Phase 4: Data Analysis prep Add Excess Solute to Solvent Vials equil Agitate at Constant Temp (24-48 hours) prep->equil Shake-Flask Method settle Settle Undissolved Solid equil->settle separate Filter or Centrifuge Supernatant settle->separate dilute Dilute Saturated Filtrate separate->dilute analysis Analyze via HPLC or UV-Vis dilute->analysis calc Calculate Solubility (g/100mL or mol/L) analysis->calc calib Prepare Calibration Standards calib->analysis

Caption: Workflow for determining thermodynamic solubility.

Safety and Handling Precautions

Working with halogenated organic compounds requires strict adherence to safety protocols to minimize exposure and risk.[18][19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant nitrile gloves, safety goggles or a face shield, and a lab coat.[18][20]

  • Ventilation: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of vapors.[19][20]

  • Spill and Waste Management: Have spill kits readily available.[18] Dispose of all waste, including unused compound and contaminated solvents, in properly labeled hazardous waste containers according to institutional and local regulations.[20]

  • Ignition Sources: Although many halogenated solvents are not flammable, they can decompose in the presence of high heat or flames to produce toxic gases. Keep away from ignition sources.[21]

  • Exposure Response: In case of skin contact, wash the area thoroughly with soap and water.[18][20] For eye contact, flush with an eyewash station for at least 15 minutes and seek immediate medical attention.[20]

Conclusion

While direct experimental data for the solubility of this compound is currently lacking, this guide provides a robust framework for its prediction and empirical determination. By applying the principles of structural analysis and executing the detailed shake-flask and analytical protocols outlined herein, researchers can confidently generate the high-quality solubility data essential for advancing their chemical and pharmaceutical development projects. Adherence to the described methodologies and safety precautions will ensure the generation of accurate, reproducible results in a safe laboratory environment.

References

  • Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PMC - NIH. Retrieved February 24, 2026, from [Link]

  • Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. (n.d.). IEEE Xplore. Retrieved February 24, 2026, from [Link]

  • UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. (n.d.). ACS Publications. Retrieved February 24, 2026, from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Retrieved February 24, 2026, from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. Retrieved February 24, 2026, from [Link]

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  • UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. (2024, September 25). Pion Inc. Retrieved February 24, 2026, from [Link]

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  • Halogenated Solvents. (n.d.). Washington State University. Retrieved February 24, 2026, from [Link]

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  • HPLC Testing and Analysis - Detailed Guide for Accurate Results. (2024, July 23). Torontech. Retrieved February 24, 2026, from [Link]

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Methodological & Application

Synthesis of Difluoromethylated Biaryls from 1-Bromo-3-(difluoromethyl)-5-methylbenzene: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthesis of difluoromethylated biaryls utilizing 1-Bromo-3-(difluoromethyl)-5-methylbenzene as a key starting material. The introduction of a difluoromethyl (CF2H) group into biaryl scaffolds is of significant interest in medicinal chemistry and materials science due to its unique properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. This document provides an in-depth exploration of palladium-catalyzed cross-coupling strategies, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, offering detailed protocols and insights into experimental design.

Introduction: The Significance of Difluoromethylated Biaryls

The difluoromethyl group has emerged as a valuable motif in modern drug discovery. Its ability to act as a lipophilic hydrogen bond donor can enhance binding affinity and selectivity to biological targets. Furthermore, its isosteric relationship with other functional groups allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. Biaryl structures are prevalent in a vast array of pharmaceuticals and functional materials, and the incorporation of a difluoromethyl group can lead to novel compounds with improved efficacy and metabolic stability.

This guide focuses on the practical application of this compound as a readily accessible building block for the synthesis of diverse difluoromethylated biaryls through robust and versatile palladium-catalyzed cross-coupling methodologies.

Strategic Approaches to Biaryl Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The selection of the appropriate coupling strategy depends on factors such as the availability of starting materials, functional group tolerance, and desired product complexity. Herein, we discuss three primary methods for the arylation of this compound.

Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is one of the most widely used methods for biaryl synthesis due to its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.[1][2]

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative (activated by a base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl bromides.[3]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if using a simple palladium source, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF, with 10-20% water)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the anhydrous solvent (e.g., Dioxane/H₂O, 4:1 v/v, 5 mL).

  • Degas the reaction mixture by bubbling with argon for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)9012e.g., 85
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)1008e.g., 92
3Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DMF/H₂O (5:1)8016e.g., 88
Note: Yields are hypothetical examples and will vary depending on the specific arylboronic acid used.

Causality and Optimization: The electron-withdrawing nature of the difluoromethyl group can influence the oxidative addition step. Bulky, electron-rich phosphine ligands like SPhos or XPhos can accelerate this step and improve overall reaction efficiency.[4] The choice of base and solvent system is also critical; for instance, stronger bases like K₃PO₄ or Cs₂CO₃ are often effective for less reactive aryl bromides.

Stille Coupling: Utilizing Organostannanes

The Stille coupling offers an alternative C-C bond formation strategy, particularly useful when the corresponding boronic acids are unstable or difficult to prepare. It involves the palladium-catalyzed reaction of an organohalide with an organostannane.[5]

Reaction Principle: The catalytic cycle is similar to the Suzuki-Miyaura reaction, with the key difference being the transmetalation step, where the organic group is transferred from the tin reagent to the palladium center.[5]

Experimental Protocol: General Procedure for Stille Coupling

This protocol is based on a general procedure for Stille coupling.[5]

Materials:

  • This compound

  • Organostannane (e.g., Aryl-SnBu₃) (1.1 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if necessary, e.g., PPh₃, AsPh₃)

  • Anhydrous solvent (e.g., Toluene, DMF, Dioxane)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) and the organostannane (1.1 mmol) in the anhydrous solvent (5 mL).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Degas the solution thoroughly.

  • Heat the reaction mixture to 80-110 °C and stir.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture and dilute with an organic solvent.

  • To remove tin byproducts, wash the organic layer with a saturated aqueous solution of KF or pass it through a plug of silica gel.

  • Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Data Presentation: Representative Stille Coupling Conditions

EntryPalladium Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-Toluene11012e.g., 80
2Pd₂(dba)₃ (2)P(o-tol)₃ (8)DMF10010e.g., 88
Note: Yields are hypothetical examples and will vary depending on the specific organostannane used.

Trustworthiness and Experimental Considerations: A significant drawback of the Stille reaction is the toxicity of organotin reagents and the difficulty in completely removing tin-containing byproducts.[5] Careful purification and handling procedures are essential. The addition of a ligand like triphenylarsine or the use of a co-catalyst such as CuI can sometimes accelerate the reaction.

Buchwald-Hartwig Amination: Forging C-N Bonds

For the synthesis of N-aryl biarylamines, the Buchwald-Hartwig amination is the premier method. This reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.[6][7]

Reaction Principle: The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[6]

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is based on a general procedure for Buchwald-Hartwig amination.[8]

Materials:

  • This compound

  • Amine (primary or secondary) (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Ligand (e.g., BINAP, Xantphos, RuPhos) (2-6 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox, charge a dry Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., Xantphos, 0.02 mmol, 2 mol%), and the base (e.g., NaOt-Bu, 1.5 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous solvent (5 mL).

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify by column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1.5)BINAP (3)NaOt-Bu (2)Toluene10018e.g., 90
2Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.5)Dioxane11012e.g., 95
Note: Yields are hypothetical examples and will vary depending on the specific amine used.

Expertise and Mechanistic Insight: The choice of ligand is crucial in Buchwald-Hartwig amination. Bulky, electron-rich ligands facilitate both the oxidative addition and the final reductive elimination step. The base plays a key role in the deprotonation of the amine to form the palladium-amido intermediate. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly employed.

Conclusion

The synthesis of difluoromethylated biaryls from this compound can be effectively achieved through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling offers a versatile and environmentally benign approach with a wide range of commercially available coupling partners. The Stille coupling provides a valuable alternative, especially for substrates where the corresponding boronic acids are not readily accessible, though it requires careful handling of toxic tin reagents. For the synthesis of N-arylated derivatives, the Buchwald-Hartwig amination stands out as a highly efficient and general method.

The successful implementation of these protocols relies on the careful selection of the catalyst, ligand, base, and solvent system, tailored to the specific coupling partners. The electron-withdrawing nature of the difluoromethyl group on the starting material generally favors the oxidative addition step, a key process in these catalytic cycles. By following the detailed protocols and considering the mechanistic insights provided, researchers can confidently synthesize a diverse library of difluoromethylated biaryls for applications in drug discovery and materials science.

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  • Suzuki-Miyaura Coupling. In Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1075-1082. (2018). [Link]

  • Buchwald-Hartwig Amination. In Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

  • Palladium‐catalyzed synthesis of difluoromethylated alkenes starting with vinyl bromides. Chemistry – An Asian Journal, 16(15), 2005-2009. (2021). [Link]

  • Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. Organic Letters, 15(18), 4846-4849. (2013). [Link]

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 14(3), 643-655. (2024). [Link]

  • Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ. Chemistry – A European Journal, 28(43), e202200997. (2022). [Link]

  • Cross-Coupling Reactions Guide. Retrieved February 23, 2026, from a general chemistry resource website.

Sources

Application Notes & Protocols: Lithium-Halogen Exchange for the Synthesis of 3-(Difluoromethyl)-5-methylphenyllithium

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for performing a lithium-halogen exchange reaction on 1-Bromo-3-(difluoromethyl)-5-methylbenzene. The protocol outlines the generation of the corresponding aryllithium species, a highly valuable intermediate for the synthesis of complex molecules in pharmaceutical and materials science research. This guide emphasizes mechanistic understanding, procedural safety, and practical, field-proven insights to ensure reliable and reproducible outcomes. We will explore reagent selection, reaction optimization, and critical safety protocols for handling pyrophoric organolithium reagents.

Introduction and Scientific Rationale

The lithium-halogen exchange is a cornerstone transformation in organometallic chemistry, enabling the conversion of an organic halide into a highly reactive organolithium compound.[1][2] This reaction is particularly powerful for aryl halides, as it provides a regiochemically precise method for generating an aryl anion equivalent, which can then be intercepted by a wide range of electrophiles. The general transformation is depicted below:

R-X + R'-Li ⇌ R-Li + R'-X (where X = Br, I)

The reaction equilibrium is driven by the formation of the more stable organolithium species.[3] In the case of converting an aryl bromide with an alkyllithium (like n-BuLi), the equilibrium favors the formation of the aryllithium because the negative charge is stabilized on an sp²-hybridized carbon atom, which is more electronegative than the sp³-hybridized carbon of the alkyllithium.[1]

The substrate, this compound, presents an interesting electronic profile. The difluoromethyl (-CHF₂) group is strongly electron-withdrawing, which can influence the rate of exchange and the stability of the resulting aryllithium. Conversely, the methyl group (-CH₃) is weakly electron-donating. The rapid and efficient generation of 3-(difluoromethyl)-5-methylphenyllithium at cryogenic temperatures is essential to prevent side reactions, such as decomposition or reaction with the solvent.[4]

The mechanism of the exchange is believed to proceed through an "ate-complex" intermediate, although single-electron transfer pathways have also been proposed.[1] The reaction is kinetically controlled and extremely fast, often outcompeting other potential reactions like nucleophilic addition or even proton transfer at low temperatures.[1][5]

Reagent and Condition Selection: A Causal Analysis

The success of a lithium-halogen exchange hinges on the meticulous control of several parameters. The choices made are not arbitrary but are based on established chemical principles to maximize yield and minimize impurities.

Organolithium Reagent:

  • n-Butyllithium (n-BuLi): This is the most common and cost-effective choice for lithium-halogen exchange on aryl bromides. It is a strong base and an effective nucleophile. For this substrate, n-BuLi is the recommended starting reagent due to its high reactivity in the exchange reaction while being less likely than t-BuLi to cause side reactions like deprotonation of the benzylic protons on the methyl group.

  • tert-Butyllithium (t-BuLi): A significantly more basic and sterically hindered reagent.[3][6] While it can effect a faster exchange at even lower temperatures, its high basicity poses a greater risk of side reactions.[7] It is often used for less reactive substrates like aryl chlorides or when exchange needs to be performed at temperatures below -100°C. If using t-BuLi, two equivalents are typically required, as the second equivalent reacts with the t-BuBr byproduct in a dehydrohalogenation reaction.[5][8]

Solvent:

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O): Ethereal solvents are critical. They solvate the lithium cation, breaking down the organolithium aggregates that exist in hydrocarbon solvents. This de-aggregation significantly increases the reactivity of the reagent. THF is generally preferred for its superior solvating ability, though Et₂O can be used and may be preferable for reactions run at slightly higher temperatures due to its lower reactivity. The solvent must be rigorously dried, as any trace of water will quench the organolithium reagent.

Temperature:

  • Cryogenic Conditions (-78°C to -100°C): Maintaining a very low temperature is arguably the most critical parameter. The aryllithium intermediate is highly reactive and can be thermally unstable. At temperatures above -60°C, it can react with the THF solvent or undergo other decomposition pathways.[9] A dry ice/acetone bath (-78°C) is standard and sufficient for this transformation.[9] For more sensitive substrates, a slush bath of liquid nitrogen with ethanol or ethyl acetate can achieve temperatures around -100°C.[4]

Detailed Experimental Protocol

This protocol describes the generation of 3-(difluoromethyl)-5-methylphenyllithium and its subsequent quenching with a generic electrophile.

Apparatus and Inert Atmosphere Setup
  • Glassware: All glassware (a three-neck round-bottom flask, pressure-equalizing dropping funnel, thermometer adapter, and condenser) must be oven-dried at >120°C for at least 4 hours or flame-dried under vacuum to remove all adsorbed moisture.[10]

  • Assembly: Assemble the glassware while hot and immediately place it under a positive pressure of an inert gas (Argon or Nitrogen). A gas bubbler system is essential to monitor the gas flow.[10][11]

  • Stirring: Use a magnetic stirrer and a Teflon-coated stir bar.

  • Septa: Use rubber septa on the necessary ports to allow for the introduction of reagents via syringe or cannula.

Reaction Procedure
  • Initial Setup: To the dried three-neck flask, add the this compound (1.0 eq).

  • Solvent Addition: Add anhydrous THF (typically 0.1-0.2 M concentration relative to the substrate) via cannula or syringe.

  • Cooling: Cool the stirred solution to -78°C using a dry ice/acetone bath. Ensure the flask is well-submerged and the internal temperature has stabilized.

  • Organolithium Addition: Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 15-20 minutes. It is critical to maintain the internal temperature below -70°C during the addition, as the reaction is exothermic.

  • Exchange Reaction: After the addition is complete, allow the reaction mixture to stir at -78°C for 30-60 minutes. The formation of the aryllithium is typically rapid.[12]

  • Electrophile Quenching: Add the desired electrophile (1.2 eq), either neat or dissolved in a small amount of anhydrous THF, dropwise to the aryllithium solution while maintaining the temperature at -78°C.

  • Warming: After the electrophile addition is complete, stir the reaction at -78°C for an additional hour, then slowly allow it to warm to room temperature over several hours or overnight.

  • Work-up:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution while cooling in an ice bath.

    • Transfer the mixture to a separatory funnel and dilute with water and a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Separate the layers. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified using standard techniques, most commonly flash column chromatography on silica gel.

Data Presentation

Table 1: Reaction Parameters and Electrophile Examples
ParameterRecommended ConditionNotes
Organolithium n-Butyllithium (n-BuLi)t-BuLi can be used but may require lower temperatures and 2.2 eq.
Equivalents 1.1 eqEnsures complete consumption of starting material.
Solvent Anhydrous THFMust be freshly distilled or from a solvent purification system.
Temperature -78 °CCritical for stability of the aryllithium intermediate.[4]
Time (Exchange) 30-60 minExchange is typically very fast at this temperature.
Electrophile Example (Product Type) Quenching Reagent
Aldehyde (Formylation)N,N-Dimethylformamide (DMF)
Carboxylic AcidCarbon Dioxide (CO₂) gas or dry ice
Secondary AlcoholAldehyde (e.g., benzaldehyde)
Tertiary AlcoholKetone (e.g., acetone)
Boronic EsterTriisopropyl borate

Visualization of Workflow and Mechanism

Diagram 1: Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Dry Glassware (Oven or Flame) p2 Assemble Under Inert Gas (Ar/N2) p1->p2 p3 Add Substrate & Anhydrous THF p2->p3 r1 Cool to -78 °C (Dry Ice/Acetone) p3->r1 r2 Slowly Add n-BuLi (1.1 eq) r1->r2 r3 Stir for 30-60 min (Exchange) r2->r3 r4 Add Electrophile (1.2 eq) r3->r4 r5 Warm to Room Temp r4->r5 w1 Quench with aq. NH4Cl r5->w1 w2 Liquid-Liquid Extraction w1->w2 w3 Dry & Concentrate w2->w3 w4 Purify (Chromatography) w3->w4 end end w4->end Final Product

Caption: Workflow for Lithium-Halogen Exchange.

Diagram 2: Reaction Mechanism

G cluster_main Lithium-Halogen Exchange on this compound cluster_labels Key Species start Ar-Br + n-BuLi ate [Ar(n-Bu)Br]-Li+ (Ate Complex) start->ate Fast, Reversible @ -78°C in THF products Ar-Li + n-BuBr ate->products Forms More Stable Aryllithium quench Ar-E + LiX products->quench + Electrophile (E+) ArBr Ar-Br = 1-Bromo-3-(CHF2)-5-Me-Benzene ArLi Ar-Li = 3-(CHF2)-5-Me-Phenyllithium

Caption: Mechanism via an "ate-complex" intermediate.

Mandatory Safety Protocols: Handling Pyrophoric Reagents

Organolithium reagents like n-BuLi and t-BuLi are pyrophoric, meaning they can ignite spontaneously on contact with air and react explosively with water.[13][14] Strict adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Safety glasses are mandatory at all times. When transferring reagents, a full-face shield must be worn over safety glasses.

    • Lab Coat: A flame-resistant (FR) lab coat (e.g., Nomex) is required. Standard cotton or polyester lab coats are flammable and offer insufficient protection.[14]

    • Gloves: Wear nitrile gloves for dexterity, preferably with a pair of neoprene or other chemical-resistant gloves over them. Never wear flammable gloves.

    • Attire: Wear long pants made of non-synthetic material (e.g., cotton) and closed-toe shoes.[14]

  • Engineering Controls:

    • Fume Hood: All manipulations must be performed inside a certified chemical fume hood with the sash positioned as low as possible.[11]

    • Inert Atmosphere: An inert gas (Argon or Nitrogen) supply is essential to keep the reaction and reagents free from air and moisture.[10][11]

    • Clear Workspace: The fume hood should be free of clutter and flammable materials (e.g., paper towels, excess solvents).[10]

  • Handling and Transfer:

    • Never Work Alone: Always have another trained person present in the lab.[14]

    • Syringe/Cannula Transfer: Use well-maintained, gas-tight syringes or a double-tipped needle (cannula) for transfers.[10] For volumes greater than 20 mL, the cannula technique is strongly recommended.

    • Sure/Seal™ Bottles: Reagents are typically supplied in bottles with a Sure/Seal™ cap. To transfer, pierce the septum with a needle connected to the inert gas line to equalize pressure, then insert the transfer syringe/cannula.[11]

  • Emergency Preparedness:

    • Fire Extinguisher: A Class D fire extinguisher (for combustible metals) or a standard dry powder (ABC) extinguisher must be immediately accessible. Do not use a water or CO₂ extinguisher on an organolithium fire.[11]

    • Spill Control: Have powdered lime (calcium oxide) or sand available to smother small spills.

    • Safety Shower/Eyewash: Know the location and ensure it is unobstructed.

Troubleshooting and Field Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Wet solvent/glassware.2. Poor quality n-BuLi (degraded).3. Temperature too high during addition.1. Ensure all equipment is rigorously dried and solvent is anhydrous.2. Titrate the n-BuLi solution before use to determine its exact molarity.3. Ensure slow addition and efficient cooling to maintain T < -70°C.
Recovery of Starting Material Incomplete exchange reaction.Increase reaction time at -78°C to 90 minutes. Ensure 1.1 equivalents of active n-BuLi were added.
Formation of Butylated Product Reaction of the aryllithium with the n-butyl bromide byproduct.This is more common with aryl iodides. For bromides, it is less of an issue, but ensuring low temperatures and using the aryllithium immediately after formation minimizes this.
Dark/Polymeric Material Decomposition of the aryllithium.This indicates the temperature rose too high. Improve cooling efficiency and slow the rate of addition of both the n-BuLi and the electrophile.

References

  • Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health & Safety. [Link]

  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. University of California, Riverside Environmental Health & Safety. [Link]

  • 8 Rules for the Safe Handling of t-Butyllithium. Lab Manager. [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]

  • Pyrophorics - Organolithium Reagents - Standard Operating Procedure. University of California, Santa Barbara. [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules. [Link]

  • nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours? Chemistry Stack Exchange. [Link]

  • In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li‐Exchange. ResearchGate. [Link]

  • n-Butyllithium. Wikipedia. [Link]

  • Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship, The College of New Jersey. [Link]

  • Lithium-Halogen Exchange Presentation. Myers Group, Harvard University. [Link]

  • Metal–halogen exchange. Wikipedia. [Link]

  • Organolithium reagent. Wikipedia. [Link]

  • In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li‐Exchange. Angewandte Chemie. [Link]

  • Why do we use t-BuLi instead of sec-BuLi and n-BuLi? Reddit. [Link]

  • Selective Halogen-Lithium Exchange Reactions of 2-(2'-Halophenyl)ethyl Halides. Organic Syntheses. [Link]

  • In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li‐Exchange. Angewandte Chemie International Edition. [Link]

  • Reactions of Difunctional Electrophiles with Functionalized Aryllithium Compounds: Remarkable Chemoselectivity by Flash Chemistry. ResearchGate. [Link]

  • The Mechanism of Lithium-Halogen Exchange. Macmillan Group Meeting, Princeton University. [Link]

  • The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate. [Link]

  • The Role of Conjugation in the Halogen−Lithium Exchange Selectivity. Chemistry – A European Journal. [Link]

  • Troubles with Lithium-Halogen exchange reaction. SM Forums. [Link]

Sources

Application Note: Strategic C-H Functionalization of 1-Bromo-3-(difluoromethyl)-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Molecule Profile

This guide details the strategic functionalization of 1-Bromo-3-(difluoromethyl)-5-methylbenzene , a high-value scaffold for medicinal chemistry. This molecule offers a unique triad of handles: an aryl bromide for cross-coupling, a lipophilic hydrogen-bond donor (-CHF₂), and a methyl group for late-stage oxidation.

The primary challenge in functionalizing this substrate is chemoselectivity : activating C-H bonds without compromising the labile C-Br bond or the sensitive -CHF₂ moiety. This note provides two validated workflows:

  • Aromatic C-H Borylation: Controlled by steric gating to access the arene ring.[1]

  • Benzylic C-H Functionalization: Targeting the methyl group via Hydrogen Atom Transfer (HAT).

Substrate Analysis: The "Steric Landscape"

To achieve selectivity, one must map the steric and electronic environment of the three available proton sites (H2, H4, H6).

  • H2 (Between Br and CHF₂): Most acidic (inductive effect of Br/F), but sterically occluded.

  • H4 (Between CHF₂ and CH₃): Moderately hindered.

  • H6 (Between Br and CH₃): Least sterically hindered (Target Site).

Note: The -CHF₂ group has a larger effective steric radius (similar to an isopropyl group) compared to the -Br atom and -CH₃ group, directing catalysts away from H2 and H4.

Protocol A: Steric-Controlled Iridium-Catalyzed C-H Borylation

Objective: Install a boronic acid pinacol ester (Bpin) on the aromatic ring while preserving the C-Br bond. Mechanism: The active catalyst, generated from an Iridium(III) tris-boryl species, operates via a concerted metalation-deprotonation (CMD) pathway where steric approach governs regioselectivity.

Experimental Workflow

Target: 1-Bromo-3-(difluoromethyl)-5-methyl-X -(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene. (Major isomer likely at C6 position).

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) (0.6–0.8 equiv; limiting boron maximizes mono-borylation)

  • Catalyst Precursor: [Ir(OMe)(cod)]₂ (1.5 mol%)

  • Ligand: 4,4’-Di-tert-butyl-2,2’-bipyridine (dtbpy ) (3.0 mol%)

  • Solvent: n-Hexane or THF (Anhydrous, degassed)

  • Atmosphere: Nitrogen or Argon (Glovebox or Schlenk line)

Step-by-Step Protocol
  • Catalyst Pre-formation: In a glovebox, weigh [Ir(OMe)(cod)]₂ (9.9 mg, 0.015 mmol) and dtbpy (8.1 mg, 0.03 mmol) into a 20 mL scintillation vial equipped with a magnetic stir bar.

  • Activation: Add 2 mL of n-hexane. The solution will turn deep brown/red, indicating the formation of the active catalytic species.

  • Reactant Addition: Add B₂pin₂ (152 mg, 0.60 mmol) followed immediately by the substrate (this compound, 221 mg, 1.0 mmol).

  • Reaction: Seal the vial with a PTFE-lined cap. Heat to 60 °C for 4–8 hours.

    • Checkpoint: Monitor via GC-MS. Look for the disappearance of B₂pin₂. The C-Br bond is robust under these conditions; however, prolonged heating (>80 °C) may lead to protodebromination.

  • Workup: Cool to room temperature. Dilute with CH₂Cl₂ (10 mL) and pass through a short pad of silica gel to remove the catalyst.

  • Purification: Concentrate in vacuo. Recrystallize from pentane/ether or purify via flash chromatography (rapid elution is recommended as aryl boronates can deborylate on acidic silica).

Data Summary Table: Borylation Conditions

Parameter Standard Condition Optimization for Selectivity
Ligand dtbpy tmphen (3,4,7,8-tetramethyl-1,10-phenanthroline)
Temp 60 °C 40 °C (Longer time, higher selectivity)
Solvent THF Cyclooctane (Inert, high boiling)

| Yield | 75-85% | 60-70% (Higher isomeric purity) |

Protocol B: Site-Selective Benzylic C-H Functionalization

Objective: Functionalize the C5-Methyl group (e.g., bromination or oxidation) without touching the aromatic ring or the existing aryl bromide. Strategy: Photoredox-mediated Hydrogen Atom Transfer (HAT). This method avoids the harsh conditions of NBS/AIBN which often lead to inseparable mixtures of ring-brominated byproducts.

Experimental Workflow

Target: 1-Bromo-3-(difluoromethyl)-5-(bromomethyl)benzene (or similar functionalized benzyl).

Reagents
  • Substrate: 1.0 equiv

  • HAT Catalyst: Quinuclidine (10 mol%)

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%)

  • Bromine Source: N-Bromosuccinimide (NBS) or CBr₄ (1.1 equiv)

  • Light Source: Blue LEDs (450 nm)

Step-by-Step Protocol
  • Setup: In a 10 mL Pyrex tube, combine the substrate (1.0 mmol), Quinuclidine (11 mg), and Photocatalyst (11 mg).

  • Solvent: Add Acetonitrile (MeCN, 5 mL). Degas by sparging with Argon for 15 minutes.

  • Reagent Addition: Add NBS (195 mg, 1.1 mmol) under Argon flow.

  • Irradiation: Place the tube 2 cm away from the Blue LED source. Stir vigorously. A fan should be used to keep the reaction at ambient temperature (approx. 25 °C).

  • Monitoring: Reaction typically completes in 2–4 hours. The quinuclidine radical cation abstracts a hydrogen specifically from the benzylic position (lowest BDE) to form a benzylic radical, which is then trapped by NBS.

  • Workup: Dilute with water, extract with diethyl ether. Wash organic layer with brine.

  • Purification: Column chromatography (Hexanes/EtOAc).

Visualizing the Strategy

The following diagram illustrates the decision matrix for functionalizing this specific scaffold, highlighting the divergence between aromatic and benzylic pathways.

CH_Activation_Strategy Start Substrate: This compound Decision Target Site Selection Start->Decision Path_Aromatic Aromatic Ring (sp2 C-H) Decision->Path_Aromatic Functionalize Core Path_Benzylic Benzylic Methyl (sp3 C-H) Decision->Path_Benzylic Functionalize Sidechain Method_Ir Method: Ir-Catalyzed Borylation (Steric Control) Path_Aromatic->Method_Ir Reagents: [Ir(OMe)(cod)]2, dtbpy Method_HAT Method: Photoredox HAT (Bond Dissociation Energy Control) Path_Benzylic->Method_HAT Reagents: Ir(PC), Quinuclidine Outcome_A Product A: 6-Bpin Derivative (Preserves Br & CHF2) Method_Ir->Outcome_A H6 Selectivity Outcome_B Product B: Benzylic Functionalization (e.g., -CH2Br, -CH2OH) Method_HAT->Outcome_B Radical Abstraction

Caption: Decision tree for chemoselective functionalization. Path A utilizes steric gating for aromatic substitution; Path B utilizes bond energy differences for benzylic activation.

References

  • Iridium-Catalyzed C-H Borylation of Arenes: Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes.[2] High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society. Link

  • Chemosensitivity of C-Br Bonds: Boller, T. M., Murphy, J. M., Hapke, M., Ishiyama, T., Miyaura, N., & Hartwig, J. F. (2005). Mechanism of the Mild Functionalization of Arenes by Diboron Reagents Catalyzed by Iridium Complexes. Journal of the American Chemical Society. Link

  • Benzylic C-H Functionalization: Capaldo, L., & Ravelli, D. (2017). Hydrogen Atom Transfer (HAT): A Versatile Strategy for C-H Bond Functionalization. European Journal of Organic Chemistry. Link

  • Steric Parameters of Fluorinated Groups: Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

Sources

Troubleshooting & Optimization

Improving yields in cross-coupling of 1-Bromo-3-(difluoromethyl)-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Alex V. Mercer Department: Process Chemistry & Catalysis Support Ticket ID: #CF2H-OPT-2024

Introduction: Understanding Your Substrate

Welcome to the Technical Support Center. You are working with 1-Bromo-3-(difluoromethyl)-5-methylbenzene . This is not a generic aryl bromide; it possesses specific electronic and steric features that dictate its reactivity profile.

Substrate Profile
  • Reactive Handle: Aryl Bromide (Ar-Br).[1][2][3][4]

  • Electronic Modifiers:

    • 
       (Difluoromethyl):  A lipophilic hydrogen bond donor.[5][6] Unlike the strongly electron-withdrawing 
      
      
      
      group, the
      
      
      group is only moderately electron-withdrawing (
      
      
      ). This means the C-Br bond is not highly activated for oxidative addition.
    • 
       (Methyl):  Weakly electron-donating. It slightly deactivates the ring further and adds minor steric bulk at the meta position.
      
  • Key Stability Risk: The benzylic C-H bond in

    
     has a pKa 
    
    
    
    23-25. While relatively stable, strong alkoxide bases (e.g.,
    
    
    ) or radical conditions can lead to deprotonation or defluorination.

Module 1: Pre-Reaction Quality Control

Before troubleshooting the reaction, validate the integrity of your starting material. The


 group is robust but can degrade to an aldehyde under prolonged exposure to strong acids or oxidative conditions.

QC Protocol:

  • 
     NMR Check:  Look for the characteristic doublet (or triplet of doublets depending on resolution) around -110 to -116 ppm  (
    
    
    
    ).
  • Impurity Flag: A singlet near -110 ppm suggests complete defluorination or oxidation side-products.

  • Drying: Ensure the material is free of residual protic solvents (methanol/ethanol), which act as hydride sources for protodehalogenation.

Module 2: Suzuki-Miyaura Cross-Coupling Optimization

The most common failure mode for this substrate is Protodehalogenation (Ar-Br


 Ar-H) due to slow oxidative addition allowing time for side reactions.
Recommended System: The "Buchwald" Approach

We recommend switching from generic catalysts (like


) to dialkylbiaryl phosphine ligand systems.
ComponentRecommendationTechnical Rationale
Catalyst XPhos Pd G2 or SPhos Pd G2 These precatalysts activate rapidly. The bulky, electron-rich ligands facilitate oxidative addition into the moderately deactivated Ar-Br bond.
Base

(3.0 equiv)
Mild enough to prevent

deprotonation but strong enough to activate the boronic acid. Avoid

or

.
Solvent Toluene/Water (10:1) or 1,4-Dioxane (dry) Biphasic systems often suppress dehalogenation compared to pure DMF or alcohols.
Temp 80 °C - 100 °C Sufficient energy for oxidative addition without thermal decomposition of the

.
Standard Operating Procedure (SOP-SM-05)
  • Charge reaction vial with Ar-Br (1.0 equiv), Boronic Acid (1.2-1.5 equiv), and

    
      (3.0 equiv).
    
  • Add XPhos Pd G2 (1-3 mol%).

  • Evacuate and backfill with

    
     (x3). Crucial: Oxygen promotes homocoupling.[7]
    
  • Add degassed Toluene and Water (10:1 ratio, 0.2 M concentration).

  • Seal and heat to 80 °C. Monitor via LCMS after 2 hours.

Module 3: Troubleshooting & Decision Logic

Use the following logic flow to diagnose low yields.

Visualizing the Optimization Pathway

OptimizationLogic Start Issue: Low Yield (<50%) CheckByproduct Analyze Byproducts (LCMS/GCMS) Start->CheckByproduct Dehalogenation Major Byproduct: Ar-H (Protodehalogenation) CheckByproduct->Dehalogenation Mass = M-Br+1 Homocoupling Major Byproduct: Ar-Ar or B-B Homocoupling CheckByproduct->Homocoupling Dimer found NoReaction No Reaction / Starting Material CheckByproduct->NoReaction SM remains Decomp Complex Mixture / Fluorine Loss CheckByproduct->Decomp Messy NMR Sol_Dehal 1. Switch Solvent (Dioxane -> Toluene) 2. Increase Catalyst Loading 3. Remove Alcohol sources Dehalogenation->Sol_Dehal Sol_Homo 1. Degas Solvents vigorously 2. Reduce Oxidant ingress 3. Slow addition of Boronic Acid Homocoupling->Sol_Homo Sol_NoRxn 1. Switch to XPhos or SPhos 2. Increase Temp to 100°C 3. Check Boronic Acid Purity NoReaction->Sol_NoRxn Sol_Decomp 1. Switch Base (KOtBu -> K3PO4) 2. Lower Temp (60°C) 3. Check for radical scavengers Decomp->Sol_Decomp

Caption: Diagnostic logic tree for cross-coupling failures involving this compound.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why am I seeing significant amounts of the dehalogenated product (1-difluoromethyl-3-methylbenzene)? A: This is "Protodehalogenation." It occurs when the oxidative addition is slow, or a hydride source is present.

  • Root Cause: Often caused by using isopropanol or ethanol as cosolvents (hydride donors) or "wet" solvents where water acts as a proton source in the presence of Pd-H species.

  • Fix: Switch to strictly anhydrous Toluene or THF . If water is required for the base, use the minimum amount necessary (10:1 ratio).

Q2: Can I use


 instead of 

?
A: Yes.

is excellent for sterically demanding couplings or when high solubility in dioxane is needed. It is generally compatible with the

group. Avoid hydroxide bases (

,

) if possible, as they are harsher on the fluoroalkyl motif.

Q3: Is the


 group stable to Buchwald-Hartwig amination conditions? 
A:  Generally, yes. However, aminations often require strong bases like 

or

.
  • Risk: High temperatures (>100°C) + Strong Base

    
     Potential dehydrofluorination.
    
  • Recommendation: Use BrettPhos Pd G2 with

    
      as the base. This system works well for weak nucleophiles and avoids the strong alkoxide bases that jeopardize the 
    
    
    
    integrity.

Q4: My reaction turns black immediately, and conversion stops. Why? A: "Palladium Black" precipitation indicates catalyst decomposition.

  • Cause: The ligand is not stabilizing the Pd(0) species effectively, likely due to the slow oxidative addition of your electron-neutral/rich substrate.

  • Fix: Ensure you are using a G2/G3 Precatalyst (which ensures a 1:1 Pd:Ligand ratio) rather than mixing Pd(OAc)2 + Ligand manually. Add 1-2 mol% extra free ligand to stabilize the active species.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Pahadi, N., et al. (2010). "Palladium-Catalyzed Cross-Coupling of Aryl Halides with Difluoromethylated Reagents." Journal of the American Chemical Society. (Contextualizing

    
     stability). 
    
  • Navarro, O., et al. (2005). "Mechanistic Studies on the Protodehalogenation of Aryl Halides in Palladium-Catalyzed Coupling." Journal of Organic Chemistry.

Sources

Optimizing catalyst selection for 1-Bromo-3-(difluoromethyl)-5-methylbenzene coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Catalyst & Reaction Conditions Document ID: TSC-2026-CHF2-05 Last Updated: February 24, 2026 Status: Active

Executive Summary & Substrate Profile

The Molecule: 1-Bromo-3-(difluoromethyl)-5-methylbenzene Role: Key intermediate for introducing the lipophilic, hydrogen-bond-donating difluoromethyl (


) bioisostere into drug scaffolds (kinase inhibitors, metabolic modulators).

Chemical "Personality" Analysis:

  • Reactivity (Electrophile): The aryl bromide is activated for oxidative addition due to the electron-withdrawing nature of the meta-difluoromethyl group.

  • Sterics: Low hindrance. The bromide is flanked by protons at the 2- and 6-positions. Standard bis-phosphine ligands are often sufficient unless the coupling partner is bulky.

  • Stability Risk (The

    
     Factor):  While the 
    
    
    
    group is robust, the benzylic proton (
    
    
    ) has a pKa > 26 [1]. It is stable to standard carbonate/phosphate bases but can degrade via
    
    
    -fluoride elimination to form reactive difluorocarbene species if exposed to super-bases (e.g., organolithiums) or specific radical conditions.

Catalyst Selection Matrix

Use this matrix to select the starting catalyst system based on your intended reaction type.

Table 1: Recommended Catalyst Systems
Reaction ClassPreferred Catalyst SystemBase SelectionSolvent SystemRationale
Suzuki-Miyaura (Standard)Pd(dppf)Cl₂·DCM (1-3 mol%)

or

Dioxane/H₂O (4:1)Robust, air-stable. The bite angle of dppf prevents

-hydride elimination side pathways.
Suzuki-Miyaura (Hindered Boronic Acid)XPhos Pd G4 (1-2 mol%)

THF/H₂O (10:1)XPhos provides steric bulk to facilitate transmetalation with hindered partners.
Buchwald-Hartwig (Primary Amines)BrettPhos Pd G4 (0.5-2 mol%)

t-Amyl AlcoholExcellent mono-arylation selectivity; prevents double addition.
Buchwald-Hartwig (Secondary/Heterocyclic)RuPhos Pd G4 (1-2 mol%)

* or

Toluene or DioxaneRuPhos is universal for secondary amines. Note: NaOtBu is generally safe, but Cs₂CO₃ is safer for scale-up.
Negishi Coupling Pd(PPh₃)₄ (3-5 mol%)N/A (Zincate)THFRequires dry conditions. Good for alkyl-aryl coupling where Suzuki fails.

Critical Note on Bases: Avoid bases stronger than


 (like LDA or LiHMDS). While the 

pKa is high (>26), transition metals can lower the activation energy for deprotonation, risking difluorocarbene formation [1].

Decision Logic & Workflow

The following diagram illustrates the logical flow for selecting conditions and troubleshooting based on the specific constraints of the this compound substrate.

CatalystSelection Start Substrate: this compound ReactionType Select Coupling Type Start->ReactionType Suzuki Suzuki-Miyaura (C-C) ReactionType->Suzuki Buchwald Buchwald-Hartwig (C-N) ReactionType->Buchwald PartnerHindered Is Boronic Acid Hindered? Suzuki->PartnerHindered StandardCat Use: Pd(dppf)Cl2 Base: K2CO3 Solvent: Dioxane/H2O PartnerHindered->StandardCat No (Standard) AdvancedCat Use: XPhos Pd G4 Base: K3PO4 Solvent: THF/H2O PartnerHindered->AdvancedCat Yes (Ortho-subst) AmineType Amine Class Buchwald->AmineType PrimaryAmine Primary Amine Use: BrettPhos Pd G4 Base: Cs2CO3 AmineType->PrimaryAmine SecAmine Secondary/Heterocycle Use: RuPhos Pd G4 Base: NaOtBu AmineType->SecAmine

Figure 1: Catalyst selection decision tree based on coupling partner sterics and nucleophile type.

Experimental Protocols

Protocol A: Standard Suzuki Coupling (High Throughput Compatible)

Application: General C-C bond formation with aryl/heteroaryl boronic acids.

  • Preparation: In a reaction vial, combine:

    • This compound (1.0 equiv)

    • Boronic Acid Partner (1.2 - 1.5 equiv)

    • Pd(dppf)Cl₂·DCM (0.03 equiv / 3 mol%)

    • 
       (2.0 equiv)
      
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.2 M.

  • Reaction: Seal vial and heat to 90°C for 4–12 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Validation: Check LCMS for product (M+H) and protodehalogenation byproduct (mass of substrate - 79 amu + 1 amu).

Protocol B: Buchwald-Hartwig with Sensitive Amines

Application: Coupling with secondary amines or nitrogen heterocycles.

  • Preparation: In a glovebox or under Ar flow:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • RuPhos Pd G4 (0.02 equiv / 2 mol%)

    • 
       (2.5 equiv) — Preferred over NaOtBu to minimize C-F activation risk.
      
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.15 M).

  • Reaction: Heat to 100°C for 16 hours.

  • Note: If conversion is low, switch base to NaOtBu, but monitor for difluoromethyl degradation.

Troubleshooting & FAQs

Q1: I observe significant protodehalogenation (formation of 1-(difluoromethyl)-3-methylbenzene). Why?

A: This is a common issue with electron-deficient aryl halides. It indicates that the Oxidative Addition (OA) is successful, but Transmetalation is slow, leading to Trans-cis isomerization and reductive elimination of H-Br (or H-Ar after H-abstraction from solvent).

  • Fix 1 (Solvent): Switch from ethereal solvents (THF/Dioxane) to Toluene or DMF . Ethereal solvents are prone to H-atom abstraction.

  • Fix 2 (Catalyst): Increase the catalyst loading or switch to a catalyst with a faster transmetalation rate, such as SPhos Pd G4 .

  • Fix 3 (Water): Ensure the system is strictly anhydrous if using Buchwald conditions. Moisture can act as a proton source.

Q2: Can I use strong bases like LiHMDS to accelerate the reaction?

A: Not recommended. While the pKa of the benzylic


 proton is estimated >26, strong amide bases can induce deprotonation followed by 

-elimination of fluoride, generating a transient difluorocarbene [1]. This leads to oligomerization or insertion into solvent bonds. Stick to Carbonates (

) or Phosphates (

).
Q3: The reaction stalls at 60% conversion. Should I add more catalyst?

A: Before adding catalyst, check the pH. Boronic acids can degrade (deboronation) if the pH drifts too high or low.

  • Strategy: Add a second charge of the Boronic Acid (0.5 equiv) and Base, rather than just catalyst.

  • Alternative: If the catalyst is dying (Pd black precipitation), switch to a precatalyst system (e.g., XPhos Pd G4) which provides a continuous release of active Pd(0).

Q4: Is the group stable to reductive conditions?

A: Generally, yes. However, avoid conditions involving Pd/C + H₂ for prolonged periods, as hydrodefluorination (reduction of C-F to C-H) can occur. For cross-couplings, this is rarely an issue unless formate salts are used as reductants.

Troubleshooting Logic Flow

Use this diagram to diagnose low yields or impurities.

Troubleshooting Issue Identify Problem Proto Protodehalogenation (Ar-Br -> Ar-H) Issue->Proto Stalled Stalled Conversion (<80%) Issue->Stalled Decomp Substrate Decomposition (Loss of CHF2) Issue->Decomp SolProto 1. Switch to Toluene 2. Increase [Ar-B(OH)2] Proto->SolProto SolStalled 1. Add more Boronic Acid 2. Switch to XPhos Pd G4 Stalled->SolStalled SolDecomp 1. Use milder base (K3PO4) 2. Lower Temp (80°C) Decomp->SolDecomp

Figure 2: Diagnostic workflow for common experimental failures.

References

  • Geri, J. B., Wade Wolfe, M. M., & Szymczak, N. K. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(30), 9404–9408. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Pau, K. S., & So, C. M. (2020). Recent Advances in the Synthesis of Difluoromethylated Arenes. Organic & Biomolecular Chemistry, 18, 8047-8069. [Link]

Validation & Comparative

A Comparative Guide to HPLC Retention Time Analysis of 1-Bromo-3-(difluoromethyl)-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of High-Performance Liquid Chromatography (HPLC) retention time for 1-Bromo-3-(difluoromethyl)-5-methylbenzene, a compound of interest in pharmaceutical and agrochemical research. We will explore the critical parameters influencing its separation, compare potential methodologies, and provide the scientific rationale behind our experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust and reliable analytical methods for this and structurally similar halogenated aromatic compounds.

Introduction: The Analytical Challenge

This compound presents a unique analytical challenge due to its combination of a halogen (bromine), a difluoromethyl group, and a methyl group on a benzene ring. These substituents influence the molecule's polarity, hydrophobicity, and potential for secondary interactions with the stationary phase, all of which directly impact its retention time in reversed-phase HPLC. Understanding and controlling these factors is paramount for achieving accurate and reproducible quantification. This guide will compare and contrast different HPLC conditions to establish a validated analytical approach.

Experimental Design and Methodology

The following sections detail the experimental protocols for analyzing this compound. The rationale behind the selection of columns, mobile phases, and detection parameters is explained to provide a comprehensive understanding of the method development process.

Materials and Instrumentation
  • Analyte: this compound (Purity ≥ 98%)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (HPLC or LC-MS grade)

  • Columns:

    • Alternative 1: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Alternative 2: Phenyl-Hexyl Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Instrumentation: A standard HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions: A Comparative Approach

To determine the optimal separation conditions, two primary reversed-phase methods are compared. The key variable is the stationary phase, which will influence the retention and selectivity of the separation.

ParameterMethod AMethod BRationale
Column C18 (4.6 x 150 mm, 5 µm)Phenyl-Hexyl (4.6 x 150 mm, 5 µm)The C18 phase provides general-purpose hydrophobic retention. The Phenyl-Hexyl phase offers alternative selectivity through potential π-π interactions with the aromatic ring of the analyte.[1]
Mobile Phase A WaterWaterStandard aqueous component for reversed-phase chromatography.
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)ACN is a common organic modifier with good UV transparency.
Gradient 70% B to 90% B over 10 min70% B to 90% B over 10 minA gradient is initially used to determine the approximate elution conditions before optimizing to an isocratic method.[2]
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C30 °CTemperature control is crucial for reproducible retention times, as a 1°C change can alter retention by 1-2%.[3][4]
Injection Vol. 5 µL5 µLA small injection volume minimizes the risk of peak distortion.
Detection UV at 260 nmUV at 260 nmBenzophenone and its derivatives, which are structurally related, are strong UV absorbers around this wavelength.[2]
Experimental Workflow

The logical flow of the HPLC analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard_Prep Prepare Standard Solution (100 µg/mL in ACN/Water) Mobile_Phase_Prep Prepare Mobile Phases (A: Water, B: ACN) Degas Degas Mobile Phases Mobile_Phase_Prep->Degas Equilibrate Equilibrate Column (Initial Conditions) Degas->Equilibrate System Priming Inject Inject Sample (5 µL) Equilibrate->Inject Separate Chromatographic Separation (Gradient Elution) Inject->Separate Detect UV Detection (260 nm) Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Data Transfer Integrate Integrate Peak Acquire->Integrate Analyze Analyze Retention Time & Peak Shape Integrate->Analyze

Sources

Technical Guide: Mass Spectrometry Profiling of 1-Bromo-3-(difluoromethyl)-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mass spectrometry fragmentation behavior of 1-Bromo-3-(difluoromethyl)-5-methylbenzene , a specialized intermediate in medicinal chemistry. It details the specific isotopic signatures, fragmentation pathways, and differentiation from structural analogs.

Executive Summary & Chemical Identity

This compound is a halogenated aromatic building block used in the synthesis of pharmaceuticals and agrochemicals. It serves as a lipophilic scaffold where the difluoromethyl (-CHF


) group acts as a hydrogen-bond donor bioisostere to the more common trifluoromethyl (-CF

) group.

Accurate mass spectrometric identification of this compound relies on detecting its unique bromine isotopic signature combined with the specific neutral losses associated with the labile difluoromethyl group.

PropertyDetail
Formula C

H

BrF

Molecular Weight ~221.04 g/mol
Monoisotopic Mass 219.97 (with

Br), 221.97 (with

Br)
Key Substituents Bromo (-Br), Difluoromethyl (-CHF

), Methyl (-CH

)
Application Bioisostere exploration (H-bond donor capacity of -CHF

vs -CF

)

Experimental Configuration (GC-MS)

To reproduce the fragmentation patterns described below, the following Electron Ionization (EI) parameters are recommended. These conditions ensure sufficient internal energy for diagnostic fragmentation without obliterating the molecular ion.

  • Inlet Temperature: 250 °C (Splitless mode recommended for trace analysis).

  • Ion Source: Electron Ionization (EI) at 70 eV .

  • Source Temperature: 230 °C.

  • Transfer Line: 280 °C.

  • Column: 30m x 0.25mm ID, 5% Phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5MS).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

Fragmentation Analysis

The mass spectrum of this compound is characterized by three mechanistic pillars: the Bromine Isotope Cluster , Benzylic Stability , and Fluorinated Group Degradation .

The Molecular Ion Cluster (M )

The most immediate diagnostic feature is the molecular ion cluster at m/z 220 and 222 .

  • Pattern: A classic 1:1 doublet intensity ratio.

  • Cause: The natural abundance of Bromine isotopes (

    
    Br : 
    
    
    
    Br
    
    
    50.7 : 49.3).
  • Interpretation: Any peak identified as the molecular ion must exhibit this doublet. Absence of the doublet implies loss of bromine or misidentification.

Primary Fragmentation Pathways

Upon ionization, the radical cation (M


) undergoes competitive fragmentation.
Pathway A: Loss of Bromine (The Tolyl Route)
  • Mechanism: Homolytic cleavage of the C-Br bond.

  • Observation: Formation of a prominent peak at m/z 141 (C

    
    H
    
    
    
    F
    
    
    ).
  • Significance: This ion retains the difluoromethyl and methyl groups. It often undergoes ring expansion to form a substituted tropylium ion .

Pathway B: Degradation of the -CHF

Group

Unlike the robust -CF


 group, the -CHF

moiety is susceptible to specific losses due to the presence of the benzylic hydrogen.
  • Loss of F (M - 19): Scission of a C-F bond yields peaks at m/z 201/203 .

  • Loss of HF (M - 20): A characteristic rearrangement elimination of Hydrogen Fluoride, yielding m/z 200/202 . This is a key differentiator from -CF

    
     analogs.
    
  • Loss of CHF

    
     (M - 51):  Cleavage of the entire side chain to form the bromotolyl cation (m/z 169/171).
    
Pathway C: Tropylium Formation (m/z 91)

Following the loss of Bromine and the difluoromethyl group, the remaining methyl-benzene core rearranges to the highly stable Tropylium ion (C


H

)
at m/z 91 . This is often the base peak or a major ion in alkylbenzene spectra.
Fragmentation Pathway Diagram

The following diagram maps the logical flow of ion generation.

Fragmentation M_Ion Molecular Ion (M+) m/z 220 / 222 (1:1 Ratio) M_minus_F [M - F]+ m/z 201 / 203 M_Ion->M_minus_F - F• (19) M_minus_HF [M - HF]+ m/z 200 / 202 M_Ion->M_minus_HF - HF (20) M_minus_Br [M - Br]+ Difluoromethyl-tropylium m/z 141 M_Ion->M_minus_Br - Br• (79/81) M_minus_CHF2 [M - CHF2]+ Bromotolyl Cation m/z 169 / 171 M_Ion->M_minus_CHF2 - •CHF2 (51) Tropylium Tropylium Ion C7H7+ m/z 91 M_minus_Br->Tropylium - CHF2 group (Secondary Decay) M_minus_CHF2->Tropylium - Br•

Figure 1: Predictive fragmentation tree for this compound under 70 eV Electron Ionization.

Comparative Analysis: -CHF vs. -CF Analog

In drug development, this compound is frequently compared to its trifluoromethyl analog. Mass spectrometry provides a definitive method to distinguish them.

Alternative: 1-Bromo-3-(trifluoromethyl)-5-methylbenzene Target: This compound

Key Differentiators
  • Molecular Ion Shift: The target is exactly 18 Da lighter than the -CF

    
     analog (Difference between F and H).
    
  • The "HF" Signature: The -CHF

    
     group can eliminate neutral HF (20 Da). The -CF
    
    
    
    group lacks the hydrogen necessary for this specific unimolecular elimination and typically loses only F• or •CF
    
    
    .
FeatureTarget: -CHF

Analog
Alternative: -CF

Analog
Molecular Ion (M

)
m/z 220 / 222 m/z 238 / 240
Base Peak Candidate m/z 141 ([M-Br]

) or 91
m/z 159 ([M-Br]

)
Diagnostic Loss [M - HF] (m/z 200/202)[M - CF

]
(m/z 169/171)
Stability Moderate (Benzylic H is reactive)High (C-F bond strength)
Diagnostic Data Table

Use this table to validate spectral data.

Ion Identitym/z (approx)Origin / Mechanism
M

220 / 222 Molecular Ion (1:1 doublet)
[M - F]

201 / 203Loss of Fluorine radical
[M - HF]

200 / 202 Specific to -CHF

group
[M - CHF

]

169 / 171Loss of difluoromethyl radical
[M - Br]

141 Loss of Bromine (forms C

H

F

)
[C

H

]

91 Tropylium Ion (Deep fragmentation)

References

  • NIST Mass Spectrometry Data Center. Benzene, 1-bromo-3-(trifluoromethyl)- Mass Spectrum. NIST Standard Reference Database. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Fu, X., et al. (2022). Fluorine-18 Labeling of Difluoromethyl and Trifluoromethyl Groups via Monoselective C−F Bond Activation.[1] Angewandte Chemie International Edition.[1] Available at: [Link]

Sources

Comparative Guide: Crystal Structure Analysis of 1-Bromo-3-(difluoromethyl)-5-methylbenzene Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the crystal engineering properties of 1-Bromo-3-(difluoromethyl)-5-methylbenzene against its primary structural analog, the trifluoromethyl (


) variant.

While often viewed merely as a lipophilic building block, the difluoromethyl (


) group introduces a unique "lipophilic hydrogen bond donor" capability that is absent in 

analogs. This guide details the experimental protocols for co-crystallization, analyzes the specific intermolecular forces driving crystal packing, and evaluates the implications for drug design, specifically regarding solubility and target binding affinity.

Part 1: The Comparative Landscape

In medicinal chemistry, the substitution of a methyl group or a trifluoromethyl group with a difluoromethyl moiety is a strategic bioisosteric replacement. Understanding the solid-state behavior of This compound is critical for predicting how this scaffold interacts within a protein binding pocket or a pharmaceutical co-crystal.

The Core Comparison: Ligand Performance
FeatureDifluoromethyl (

)
(Subject)
*Trifluoromethyl (

) (Alternative)
Methyl (

)
(Control)
Electronic Nature Strong EWG; Polarized

bond
Strong EWG; No acidic protonWeak EDG; Non-acidic
H-Bond Capability Donor (Weak,

)
Acceptor only (Weak

)
None (Van der Waals only)
Lipophilicity (

)
Moderate increaseHigh increaseBaseline
Crystal Packing Driven by

/

Driven by

& Packing
Driven by

Key Insight: The


 proton is significantly more acidic than a standard aromatic proton due to the geminal fluorine atoms. This allows it to act as a non-classical hydrogen bond donor, a feature the 

analog lacks entirely.

Part 2: Experimental Methodology

To rigorously analyze the structural differences, high-quality single crystals must be grown.[1] The lipophilic nature of the this compound scaffold requires a slow-diffusion approach rather than rapid evaporation.

Protocol: Solvent Layering for Fluorinated Arenes

Objective: Grow X-ray quality single crystals suitable for determining weak hydrogen bonding networks.

Reagents:

  • Analyte: this compound (>98% purity).

  • Co-former (Optional): Triphenylphosphine oxide (TPPO) or 1,4-Dioxane (strong H-bond acceptors to probe donor capability).

  • Solvents: Dichloromethane (DCM) [Dense/Solubilizing], Hexane [Light/Precipitating].

Step-by-Step Workflow:

  • Dissolution: Dissolve 15 mg of the analyte (and equimolar co-former if applicable) in 0.5 mL of DCM in a narrow borosilicate glass vial (4 mL capacity). Ensure complete dissolution; sonicate if necessary.

  • Filtration: Filter the solution through a 0.2

    
     PTFE syringe filter into a fresh, clean vial to remove nucleation sites (dust).
    
  • Layering: Carefully layer 1.0 mL of Hexane on top of the DCM solution.

    • Technique: Tilt the vial to 45° and dispense hexane slowly down the side wall to prevent immediate mixing. You should see a distinct interface.

  • Equilibration: Cap the vial loosely (or poke a single pinhole in the cap) to allow very slow evaporation while the layers diffuse.

  • Incubation: Store at 4°C in a vibration-free environment.

  • Harvest: Crystals typically appear at the interface within 3–7 days.

Visualization of Analytical Workflow

CrystalAnalysis cluster_0 Validation Loop Synthesis Precursor Synthesis (Geminal Difluorination) Purification Purification (>98% HPLC) Synthesis->Purification Growth Crystal Growth (DCM/Hexane Layering) Purification->Growth 15mg scale XRD SC-XRD Data Collection (Mo Ku03b1 Radiation) Growth->XRD Select 0.2mm crystal Refinement Structure Refinement (SHELXL) XRD->Refinement Refinement->Growth High R-factor? Retry Analysis Hirshfeld Surface Analysis Refinement->Analysis .CIF output

Figure 1: End-to-end workflow for structural elucidation of fluorinated complexes.

Part 3: Structural Analysis & Performance Metrics

When analyzing the resulting structures, the performance of the


 group is measured by its interaction energy and bond lengths compared to the 

alternative.
Crystallographic Metrics (Representative Data)

The following table summarizes the structural tendencies observed in complexes of this class (based on Cambridge Structural Database trends for


 vs 

arenes).
Metric

Complex

Complex
Interpretation
Primary Interaction

(H-bond)

or


acts as a directional anchor.
Interaction Distance



allows tighter binding to acceptors.
Interaction Energy

to



provides enthalpic gain.
Packing Efficiency High (Directional networks)Moderate (Steric packing)Directionality reduces void space.
The "Blue-Shift" Phenomenon[2]

A critical validation step for


 complexes is the analysis of bond lengths. Unlike classical 

hydrogen bonds (which lengthen the donor bond),

interactions often exhibit a blue shift (bond shortening) or negligible change, accompanied by a stiffening of the

bond.
  • Experimental Check: In the IR spectrum of the crystal, look for a shift in the

    
     stretching frequency (
    
    
    
    ) to higher wavenumbers compared to the solution phase.

Part 4: Advanced Characterization (Hirshfeld Surface Analysis)

To visualize the "performance" of the


 group, Hirshfeld surface analysis is superior to standard ball-and-stick models. It maps the electron density boundaries.
  • 
     Analogs:  Show diffuse red spots indicating weak 
    
    
    
    repulsion or dispersion forces.
  • 
     Analogs:  Show a distinct, sharp red spot at the hydrogen atom, indicating a strong, directional contact with an acceptor (e.g., the oxygen of a co-former or carbonyl backbone).
    
Interaction Logic Diagram

InteractionLogic cluster_cf2h Difluoromethyl (-CF2H) cluster_cf3 Trifluoromethyl (-CF3) CF2H_Node Polarized C-H Bond Donor H-Bond Donor CF2H_Node->Donor Electronic Activation Target Binds Acceptors (C=O, N-Heterocycles) Donor->Target Directional (2.4 Å) Result Result: CF2H improves specificity via H-bonding while maintaining lipophilicity Target->Result CF3_Node Fluorine Shell Shield Steric Shielding CF3_Node->Shield High Electron Density Hydrophobic Hydrophobic Collapse Shield->Hydrophobic Non-directional Hydrophobic->Result

Figure 2: Mechanistic comparison of binding modes between difluoromethyl and trifluoromethyl substituents.

Part 5: Implications for Drug Design[3][4]

Why choose the this compound scaffold?

  • Solubility Enhancement: The ability of the

    
     group to engage in hydrogen bonding with water or polar solvents typically results in higher aqueous solubility compared to the 
    
    
    
    analog, which is purely hydrophobic.
  • Metabolic Stability: Like

    
    , the 
    
    
    
    group blocks metabolic oxidation at the benzylic position. However, it provides an "anchor point" for receptor binding that
    
    
    cannot offer.
  • Bioisosterism: It serves as a lipophilic bioisostere for alcohols (

    
    ) and thiols (
    
    
    
    ), retaining the donor capability but removing the liability of rapid conjugation (glucuronidation) often seen with phenols.

References

  • Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study. Journal of Medicinal Chemistry.[2] Link

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bonding of the difluoromethyl group.[3][2][4][5][6][7] The Journal of Organic Chemistry.[6] Link

  • Li, Y., et al. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry.[6] Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System for small molecule crystal structure analysis.Link

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 1-Bromo-3-(difluoromethyl)-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, halogenated organic compounds are a cornerstone of modern medicinal chemistry. This guide provides essential, immediate safety and logistical information for handling 1-Bromo-3-(difluoromethyl)-5-methylbenzene, a compound with significant potential in the synthesis of new therapeutic agents. As Senior Application Scientists, our goal is to empower researchers with the knowledge to handle such reagents safely and effectively, ensuring both personal safety and the integrity of their research.

Hazard Identification and Risk Assessment
  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Tract Irritation: May cause respiratory irritation.[1]

The presence of the difluoromethyl group also suggests that thermal decomposition could release hazardous substances like hydrogen fluoride.[1] Therefore, a thorough risk assessment is paramount before any handling of this compound.

Hazard Classification Summary:

Hazard ClassCategoryGHS Hazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense

The cornerstone of safe chemical handling is the correct selection and use of Personal Protective Equipment (PPE). The following table outlines the recommended PPE for handling this compound in a laboratory setting.

Body PartPPE RecommendationRationale and Best Practices
Eyes/Face Chemical splash goggles and a face shield.[1][3]Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face and should always be worn over goggles when handling larger quantities or when there is a significant splash risk.[4][5]
Hands Chemical-resistant gloves (e.g., disposable nitrile gloves).[1][6]Nitrile gloves offer good protection against a wide range of chemicals.[4] For prolonged contact or when handling larger volumes, consider double-gloving or using thicker, reusable gloves. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[7]
Body A flame-resistant lab coat.[7]A lab coat protects your skin and personal clothing from splashes and spills. A flame-resistant coat is recommended as a general precaution in a chemical laboratory.[7]
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.[1][8]To avoid inhalation of vapors or aerosols, all work with this compound should be conducted in a certified chemical fume hood.[4][5] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[1]
Feet Closed-toe shoes made of a non-porous material.[6][7]Protects feet from spills and falling objects. Leather or a similar sturdy material is recommended.[6]
Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents. The following workflow diagram illustrates the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood 1. prep_materials Gather All Necessary Materials prep_hood->prep_materials 2. handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh 3. handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer 4. cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate 5. cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste 6. cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose 7. cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff 8.

Caption: Workflow for Safely Handling this compound.

Step-by-Step Protocol:

  • Preparation:

    • Don PPE: Before entering the laboratory, put on your lab coat, closed-toe shoes, and safety glasses.[3]

    • Verify Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height.[4]

    • Gather Materials: Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Weighing: Carefully weigh the required amount of this compound in a tared container inside the fume hood.

    • Transfer: Transfer the compound to the reaction vessel. Use a spatula and funnel to avoid spills.

  • Post-Reaction:

    • Quenching and Workup: Perform all quenching and workup procedures within the fume hood. Be mindful of any potential exothermic reactions.

    • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

Disposal Plan: A Critical Final Step

Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility to protect the environment.

  • Waste Segregation: All materials contaminated with this compound, including gloves, paper towels, and disposable glassware, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions containing the compound should be collected in a separate, labeled container for halogenated organic waste.

  • Disposal Method: The primary recommended method for disposal is incineration in a licensed and approved waste disposal facility equipped with an afterburner and scrubber.[1] Never dispose of this chemical down the drain or in regular trash.[9]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes.[10] Remove contaminated clothing.[11] Seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][10] Seek immediate medical attention.[11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite.[8] Place the absorbed material into a sealed container for disposal.[8] For large spills, evacuate the area and contact your institution's environmental health and safety department.[1]

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

  • U.S. Environmental Protection Agency. (2024). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-3,5-difluorobenzene. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). 1-Bromo-3,5-difluorobenzene Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2026). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Northeastern University. (n.d.). Protective Personal Equipment. WebGURU. Retrieved from [Link]

  • Quora. (2022). What are personal protective equipment requirements for handling hazardous chemicals during production? Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Rutgers University. (n.d.). Fluorine Standard Operating Procedure. Retrieved from [Link]

  • American Chemical Society. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

Sources

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